2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid
Overview
Description
2-Acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid (AMIPA) is an organic molecule used in various scientific research applications1. It is a versatile compound with a wide range of potential uses1. AMIPA is a derivative of indole, a naturally occurring compound found in plants and animals1.
Synthesis Analysis
The derivatives of 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid have been explored for their antitumor activities1. A study synthesized (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid and found that these compounds exhibit selective antitumor activities1.
Molecular Structure Analysis
AMIPA has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol1. The compound and its derivatives have notable applications in crystal structure analysis1. In a study, the crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, was elucidated1.
Chemical Reactions Analysis
The derivatives of 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid have been explored for their antitumor activities1. A study synthesized (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid and found that these compounds exhibit selective antitumor activities1.
Physical And Chemical Properties Analysis
AMIPA has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol1.
Scientific Research Applications
Applications in Crystal Structure Analysis
The compound 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid and its derivatives have notable applications in crystal structure analysis. In a study, the crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, was elucidated. This structure contained one (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, one acetic acid, and one water molecule. The geometry of this molecule closely aligns with related compounds, and the indole ring is essentially planar. The crystal structure is stabilized by various hydrogen bonds, demonstrating the importance of these compounds in understanding molecular interactions and stability in crystallography (Li, Liang, & Tai, 2009).
Applications in Synthesis and Antitumor Activities
The derivatives of 2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid have been explored for their antitumor activities. A study synthesized (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid and found that these compounds exhibit selective antitumor activities. It was noted that the R-configuration may contribute to the observed antitumor activity, showcasing the potential of these compounds in medical research and therapy (Xiong Jing, 2011).
Applications in Regioselective Synthesis
Another research highlighted the utility of these compounds in regioselective synthesis. The study demonstrated the efficient iron(III)-catalyzed hydroarylation of propynoic acid and its esters with indoles, yielding bis(indol-3-yl)propanoic acids and their esters with high yields. This process showed high regioselectivity at the 3-position of indoles and is significant for the synthesis of biologically and pharmaceutically important compounds (Kutubi & Kitamura, 2011).
Safety And Hazards
Future Directions
The compound’s potential uses in various scientific research applications, including its role in antitumor activities, make it a promising area for future exploration1. Its derivatives have been synthesized and found to exhibit selective antitumor activities, indicating potential for further development in medical research and therapy1.
properties
IUPAC Name |
2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-3-4-12-11(5-8)10(7-15-12)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCLKZDZUKYDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391379 | |
Record name | AG-G-82682 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-3-(5-methyl-1H-indol-3-yl)propanoic Acid | |
CAS RN |
71953-90-7 | |
Record name | N-Acetyl-5-methyltryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71953-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-G-82682 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.